molecular formula C7H12O4 B14140589 Cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl- CAS No. 1936225-22-7

Cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl-

Cat. No.: B14140589
CAS No.: 1936225-22-7
M. Wt: 160.17 g/mol
InChI Key: LOZOCAMBMLBGOG-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl- is an organic compound with a unique structure that includes a cyclopropane ring and two hydroxymethyl groups

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxymethyl and carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a conformationally rigid analog of natural amino acids, influencing various biochemical processes . It may also interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid, 3-(dihydroxymethyl)-2,2-dimethyl- is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other cyclopropane-containing compounds and expands its range of applications in various fields .

Properties

CAS No.

1936225-22-7

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

3-(dihydroxymethyl)-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H12O4/c1-7(2)3(5(8)9)4(7)6(10)11/h3-5,8-9H,1-2H3,(H,10,11)

InChI Key

LOZOCAMBMLBGOG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)O)C(O)O)C

Origin of Product

United States

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